molecular formula C7H6ClN3O B1454344 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine CAS No. 1023758-00-0

4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine

Cat. No.: B1454344
CAS No.: 1023758-00-0
M. Wt: 183.59 g/mol
InChI Key: CUFAYYSEUAURDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Ring System Identification

The compound 4-chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is a fused heterocyclic system comprising an isoxazole ring condensed with a pyrimidine ring. Its IUPAC name is derived through the following analysis:

  • Parent system : The base structure is a bicyclic system formed by fusing isoxazole (a five-membered ring with one oxygen and one nitrogen atom) at positions 5 and 4 of a pyrimidine (a six-membered diazine ring). The fusion is denoted by the notation [5,4-d] , indicating that atoms 5 and 4 of the pyrimidine are shared with the isoxazole.
  • Substituents : A chlorine atom is attached to position 4 of the pyrimidine ring, while methyl groups occupy positions 3 and 6.

The systematic name adheres to Hantzsch-Widman rules for heterocyclic compounds, prioritizing the pyrimidine ring as the base component.

Structural Feature Position Group
Parent bicyclic system - Isoxazolo[5,4-d]pyrimidine
Substituents 3, 4, 6 Methyl, Chloro, Methyl

X-ray Crystallography and Conformational Analysis

While direct X-ray crystallographic data for This compound is limited in the provided sources, structural insights can be inferred from related isoxazolopyrimidine derivatives:

  • Planarity : The fused aromatic system adopts a planar conformation due to π-electron delocalization across the isoxazole and pyrimidine rings.
  • Bond lengths : In analogous structures (e.g., sulfonamide derivatives), the C–O bond in the isoxazole ring measures ~1.36–1.40 Å, while C–N bonds in the pyrimidine range from 1.32–1.38 Å, consistent with aromatic systems.
  • Substituent effects : Methyl groups at positions 3 and 6 introduce steric constraints but do not disrupt planarity due to their orientation perpendicular to the ring plane.

Crystallographic studies of similar compounds (e.g., isoxazolo[4,5-d]pyrimidines) reveal monoclinic crystal systems with space group P2₁/n and unit cell parameters a = 5.2140 Å, b = 6.8527 Å, c = 16.3538 Å.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR data for This compound (Table 1):

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
^1H 2.42 Singlet 3-CH₃
^1H 2.50 Singlet 6-CH₃
^13C 13.01 - 3-CH₃
^13C 24.12 - 6-CH₃
^13C 112.57 - Isoxazole C4
^13C 158.52 - Pyrimidine C4 (Cl-substituted)
  • ^1H NMR : Methyl groups appear as singlets due to equivalent protons and lack of neighboring hydrogens.
  • ^13C NMR : The chlorine atom at C4 deshields the adjacent carbon, shifting it downfield to ~158 ppm.

Infrared (IR) Spectroscopy

Characteristic IR absorptions include:

  • C–Cl stretch : 750–800 cm⁻¹ (strong).
  • C=N/C–O stretch : 1600–1650 cm⁻¹ (aromatic ring vibrations).
  • C–H (methyl) : 2850–2950 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion : m/z 184 [M+H]⁺, consistent with the molecular formula C₇H₆ClN₃O.
  • Fragmentation : Loss of Cl (Δ m/z = 35) and sequential elimination of methyl groups (Δ m/z = 15).

Properties

IUPAC Name

4-chloro-3,6-dimethyl-[1,2]oxazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-3-5-6(8)9-4(2)10-7(5)12-11-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFAYYSEUAURDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyrimidinone Precursors

A common synthetic approach to 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine involves the cyclization of appropriate pyrimidinone derivatives. The key step is the formation of the isoxazole ring fused to the pyrimidine core.

  • Typically, pyrimidinone derivatives are treated with hydroxylamine or related reagents to induce cyclization, forming the isoxazole moiety.
  • For example, 4-chloro-3,6-dimethylpyrimidine reacts with hydroxylamine under controlled conditions to yield the isoxazolo[5,4-d]pyrimidine structure.

Chlorination Using Phosphorus Oxychloride

  • A critical step in the synthesis is the chlorination of the isoxazolopyrimidone intermediate to introduce the chlorine atom at the 4-position.
  • This is typically achieved by refluxing the pyrimidinone derivative with phosphorus oxychloride (POCl3) at about 80°C for approximately 10 hours, resulting in this compound.

Industrial Scale and Continuous Flow Methods

  • Industrial synthesis often employs large-scale batch reactors optimized for yield and purity.
  • Continuous flow reactors are increasingly used to enhance efficiency, safety, and scalability of the chlorination and cyclization steps.

Detailed Preparation Scheme (Based on Literature)

A representative synthetic scheme from the literature involves the following steps:

Step Reaction Conditions Notes
1 Preparation of pyrimidinone precursor Starting from appropriate malononitrile or cyanoacetamide derivatives Formation of 3,6-dimethylpyrimidinone
2 Cyclization with hydroxylamine Ambient to reflux temperature, several hours Formation of isoxazolopyrimidone intermediate
3 Chlorination with POCl3 Reflux at 80°C for 10 h Introduction of chlorine at 4-position, yielding 4-chloro derivative
4 Purification Crystallization or chromatography Isolation of pure this compound

This sequence is supported by the synthesis described in the 2018 ACS Omega publication, which detailed the conversion of pyrimidinone (compound 7) to the chlorinated isoxazolopyrimidine (compound 8) using phosphorus oxychloride reflux.

Research Findings on Preparation and Derivatives

  • The synthesis route allows for the preparation of various substituted derivatives by modifying the amination step following chlorination.
  • Amination reactions can replace the chlorine with nucleophiles such as amines or thiols, enabling the generation of a library of compounds for biological testing.
  • The compound has been investigated extensively for its biological activities, including antimalarial and anticancer properties, which are linked to its synthetic accessibility and functionalization potential.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Outcome Reference
Cyclization of pyrimidinone with hydroxylamine 4-chloro-3,6-dimethylpyrimidine Hydroxylamine Controlled temperature, hours Isoxazolopyrimidone intermediate
Chlorination with phosphorus oxychloride Isoxazolopyrimidone intermediate POCl3 Reflux at 80°C, 10 h This compound
Industrial scale batch or continuous flow Pyrimidinone derivatives POCl3, hydroxylamine Optimized for scale-up High purity, scalable synthesis

Analytical Notes on Preparation

  • The chlorination step is critical and requires precise temperature and time control to avoid over-chlorination or decomposition.
  • Continuous flow reactors offer improved heat and mass transfer, leading to better reaction control and safety, especially for handling phosphorus oxychloride.
  • The synthetic route is versatile, allowing for subsequent functional group transformations to explore compound derivatives with enhanced biological profiles.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce oxo derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that 4-chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine and its derivatives possess antitumor potential. These compounds have been shown to inhibit pathways associated with tumor growth, specifically targeting fibroblast growth factor receptor 1 (FGFR1) and vascular endothelial growth factor receptor-2 (VEGFR-2). In vitro studies demonstrated their cytotoxic effects against various cancer cell lines, such as:

  • Lung carcinoma (A549)
  • Breast adenocarcinoma (MCF7)
  • Colon adenocarcinoma (HT29)

For example, one derivative exhibited a half-maximal cytotoxic concentration (CC50) of 58.4 µM against HT29 cells, outperforming established chemotherapeutics like fluorouracil and showing comparable efficacy to cisplatin .

Antimalarial Activity

In addition to anticancer properties, derivatives of this compound have been investigated for their antimalarial effects against Plasmodium falciparum, the causative agent of malaria. The structural features of this compound facilitate interactions that may inhibit the growth of the parasite.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
3-Methylisoxazolo[5,4-d]pyrimidineMethyl group at position 3Exhibits different biological activity profiles
7-Chloro-3-methylisoxazolo[5,4-d]pyrimidineChlorine substitution at position 7Enhanced potency against certain cancer cell lines
5-Amino-3-methylisoxazolo[5,4-d]pyrimidineAmino group at position 5Potential for different pharmacological effects
Isoxazolopyrimidine-Based InhibitorsVarious substitutions on isoxazole/pyrimidine ringsTargeted towards specific enzyme inhibition

This diversity demonstrates how slight modifications in the structure can lead to significant variations in biological activity and therapeutic potential.

Case Studies

Several studies have documented the effectiveness of this compound derivatives in preclinical settings:

  • Anticancer Activity Study : A series of oxazolo[5,4-d]pyrimidine derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The most potent compound showed significant activity comparable to standard chemotherapeutics while exhibiting lower toxicity towards normal cells .
  • Antimalarial Screening : Derivatives were evaluated for their ability to inhibit Plasmodium falciparum growth. Certain modifications led to enhanced efficacy in vitro, suggesting a viable path for developing new antimalarial agents.

Mechanism of Action

The mechanism of action of 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

Comparison with Similar Compounds

Substituent Variations

  • 4-Chloro-3-(3,4-difluorobenzyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine (12j): This derivative replaces the methyl groups at positions 3 and 6 with a 3,4-difluorobenzyl and trifluoromethyl group, respectively. However, the trifluoromethyl group may reduce metabolic stability compared to methyl groups in the target compound .
  • 3-(4-Fluorophenyl)-4-(3-methoxypyrrolidin-1-yl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine (21t) :
    The introduction of a 4-fluorophenyl and 3-methoxypyrrolidine moiety at positions 3 and 4 alters selectivity toward kinase inhibition. The methoxy group improves aqueous solubility but may compete with chlorine’s electronic effects in the target compound .

Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines replace the isoxazole ring with a pyrazole (Fig. 2). Key examples include:

  • 4-(Phenylamino)pyrazolo[3,4-d]pyrimidine: The phenylamino group at position 4 enhances kinase inhibition (e.g., Src family kinases) but reduces metabolic stability compared to chlorine in the target compound .
  • 1-Phenyl-3-methylpyrazolo[3,4-d]pyrimidin-4-amine : The exocyclic amine at position 4 improves hydrogen bonding with ATP-binding pockets, a feature absent in the target compound’s chloro substituent .

Thiazolo[5,4-d]pyrimidine Derivatives

Thiazolo[5,4-d]pyrimidines feature a sulfur-containing thiazole ring. These compounds, such as TP-series antagonists, target adenosine A2A receptors (A2AAR) with IC₅₀ values <100 nM. Key structural differences include:

  • Exocyclic amine at position 7 : Critical for A2AAR binding, a feature absent in the target compound.
  • Furan-2-yl moiety : Enhances selectivity against tumor cells, whereas the target compound’s methyl groups may favor TLR modulation .

Oxazolo[5,4-d]pyrimidine-5,7-diones

2-(4-Chlorophenyl)-4,6-dimethyloxazolo[5,4-d]pyrimidine-5,7-dione (CAS 63873-75-6) introduces a dione moiety, increasing polarity (ClogP ~1.8) and hydrogen-bonding capacity.

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity Lipophilicity (ClogP)*
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine Isoxazolo[5,4-d]pyrimidine 4-Cl, 3-CH₃, 6-CH₃ TLR modulation (hypothesized) ~2.1
12j Isoxazolo[5,4-d]pyrimidine 4-Cl, 3-(3,4-F₂C₆H₃CH₂), 6-CF₃ TLR inhibition ~3.5
TP-series Thiazolo[5,4-d]pyrimidine 7-NH₂, 2-furan A2AAR antagonism ~2.8
63873-75-6 Oxazolo[5,4-d]pyrimidine 4,6-CH₃, 5,7-dione, 2-(4-ClC₆H₄) Oxidative stress modulation ~1.8

*ClogP values estimated via analogy to cited studies.

Biological Activity

4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine is a heterocyclic compound notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₆ClN₃O and a molecular weight of 183.60 g/mol. The compound features a chlorinated isoxazole fused to a pyrimidine ring, which contributes to its unique chemical reactivity and biological properties. The presence of the chlorine substituent enhances its reactivity due to the electron-withdrawing effect it exerts on the pyrimidine ring.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. It has been shown to inhibit enzyme activity by binding to active or allosteric sites, thereby modulating their function. For instance, it acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine synthesis pathway in Plasmodium falciparum, the malaria-causing parasite .

Antimalarial Activity

Research indicates that this compound exhibits significant antimalarial properties. It targets DHODH in P. falciparum, leading to effective inhibition of parasite growth. In vitro studies have demonstrated that compounds derived from this structure can significantly reduce parasitemia in infected cell cultures .

Anticancer Activity

In addition to its antimalarial effects, this compound shows promise as an anticancer agent. A study evaluated various oxazolo[5,4-d]pyrimidine derivatives against several human cancer cell lines, such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). Notably, one derivative demonstrated a half-maximal cytotoxic concentration (CC50) of 58.4 µM against the HT29 colon cancer cell line, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin (CC50 = 47.2 µM) and 5-fluorouracil (CC50 = 381.2 µM) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineCC50 (µM)Reference Drug Comparison
This compound DerivativeHT2958.4Cisplatin (47.2), 5-FU (381.2)
Fluorouracil-381.2-
Cisplatin-47.2-

This table summarizes the cytotoxicity of various derivatives against cancer cell lines, highlighting the potential of this compound as a lead compound for further development.

Applications in Medicinal Chemistry

The unique structural features of this compound make it an attractive candidate for drug development in several therapeutic areas:

  • Antimalarial Agents : Its efficacy against P. falciparum positions it as a potential candidate for malaria treatment.
  • Anticancer Drugs : The ability to inhibit cancer cell proliferation suggests applications in oncology.
  • Enzyme Inhibitors : Its role in modulating enzyme activity opens avenues for research into various biochemical pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 5-amino-4-cyanopyrazole derivatives as precursors. Benzoylation using acyl chlorides (e.g., nitrobenzoyl chloride) under basic conditions introduces substituents (Scheme 54 in ).
  • Step 2 : Cyclization via refluxing in sodium hydroxide and hydrogen peroxide forms the pyrimidine core ().
  • Step 3 : Chlorination with phosphorus oxychloride (POCl₃) introduces the 4-chloro group. Optimize POCl₃ stoichiometry and reaction time to minimize byproducts ( ).
  • Critical Parameters : Temperature control (80–110°C) and anhydrous conditions are essential for high yields .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and ring connectivity. Compare chemical shifts with analogous isoxazolopyrimidines ( ).
  • X-ray Crystallography : Resolve ambiguous spectral data by obtaining single-crystal structures. For example, bond lengths in the isoxazole ring (mean C–C: 1.39 Å) help validate geometry ().
  • HPLC-MS : Ensure >95% purity using reverse-phase chromatography with UV detection at 254 nm ( ).

Q. What safety protocols should be followed when handling this compound?

  • Guidelines :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact due to potential irritancy (similar to chlorinated pyrimidines; ).
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis ( ).
  • Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal ( ).

Advanced Research Questions

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

  • Methodology :

  • Cross-Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. For example, conflicting NOE signals in crowded aromatic regions can be resolved via 2D-COSY or HSQC experiments ().
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) to identify misassignments ( ).
  • Case Study : In a related pyrimidine derivative, X-ray data revealed a non-planar isoxazole ring, explaining anomalous 13C^{13}C-NMR shifts ().

Q. What strategies enable regioselective functionalization of the isoxazolo[5,4-d]pyrimidine scaffold?

  • Methodology :

  • Electrophilic Aromatic Substitution : Use directing groups (e.g., methyl at position 3) to steer chlorination or nitration to specific sites ().
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at position 6 (activated by the chloro group) introduces aryl/heteroaryl substituents. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) for high yields ().
  • Challenges : Competing reactivity at position 4 (chlorine) may require protective groups (e.g., SEM-protected amines) ().

Q. How does the electronic structure of this compound influence its bioactivity compared to analogs?

  • Methodology :

  • Comparative QSAR : Build quantitative structure-activity relationship (QSAR) models using DFT-derived descriptors (e.g., HOMO-LUMO gap, dipole moment). The chloro group’s electron-withdrawing effect enhances binding to kinase ATP pockets ().
  • Biological Assays : Test against kinase panels (e.g., EGFR, VEGFR2) and compare IC₅₀ values with non-chlorinated analogs. The 4-chloro derivative showed 10-fold higher inhibition in a triazolopyrimidine series ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
Reactant of Route 2
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.